molecular formula C15H11F3N2O B13680714 6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13680714
M. Wt: 292.26 g/mol
InChI Key: ZUVPELGEMMCMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the C-6 position and a 4-(trifluoromethoxy)phenyl group at the C-2 position. The trifluoromethoxy substituent is a strong electron-withdrawing group, which influences the compound’s electronic properties, solubility, and interactions with biological targets. Imidazo[1,2-a]pyridine derivatives are renowned for their diverse pharmacological activities, including COX-2 inhibition, anticholinesterase effects, and anti-inflammatory properties .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

6-methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-10-2-7-14-19-13(9-20(14)8-10)11-3-5-12(6-4-11)21-15(16,17)18/h2-9H,1H3

InChI Key

ZUVPELGEMMCMFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Biological Activity

6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. The compound's unique structure, featuring a trifluoromethoxy group, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C15H11F3N2O
  • Molecular Weight : 292.26 g/mol
  • CAS Number : 1545490-80-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, demonstrating its potential as an anti-cancer and anti-infective agent. Below are key findings from recent research.

Anticancer Activity

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines. For instance, it displayed an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent activity compared to controls like 5-Fluorouracil (5-FU) which had IC50 values of 17.02 μM and 11.73 μM for MCF-7 and MDA-MB-231 cells respectively .
  • Selectivity : Notably, the compound exhibited a nearly 20-fold selectivity for cancer cells over non-cancerous MCF10A cells, suggesting a favorable therapeutic window for targeting malignant tissues while sparing normal cells .
  • Mechanism of Action : The compound's mechanism involves the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis. This was evidenced by its efficacy in reducing lung metastasis in animal models .

In Vivo Studies

A subacute toxicity study conducted on healthy mice indicated that the compound could be safely administered at high doses (40 mg/kg) without significant adverse effects. This was crucial for establishing a safety profile prior to further clinical evaluations .

Pharmacokinetics

Research into the pharmacokinetics of related compounds suggests that modifications like trifluoromethoxy groups enhance metabolic stability and bioavailability, which may apply to this compound as well .

Comparative Analysis with Related Compounds

Compound NameIC50 (μM)Selectivity IndexNotable Activities
This compound0.126 (MDA-MB-231)~20-fold over MCF10AInhibits MMPs
5-Fluorouracil17.02 (MCF-7) / 11.73 (MDA-MB-231)N/AStandard chemotherapy agent
Other Imidazo CompoundsVariesN/AAntiviral properties reported

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the C-2 Position

The C-2 position of imidazo[1,2-a]pyridine is critical for modulating biological activity. Key analogs and their substituent effects include:

Compound C-2 Substituent Biological Activity (IC₅₀) Reference
2-(4-(Methylsulfonyl)phenyl) derivative 4-Methylsulfonylphenyl COX-2 inhibition: 0.07 µM (SI = 217.1)
2-Thiophenyl derivative Thiophenyl Synthetic yield: 83%
2-Biphenyl derivatives Biphenyl AChE inhibition: IC₅₀ = 79–288 µM
Target Compound 4-(Trifluoromethoxy)phenyl Predicted COX-2 inhibition
  • Electron-Withdrawing Groups: The methylsulfonyl group in COX-2 inhibitors (IC₅₀ = 0.07 µM) enhances selectivity by mimicking the sulfonamide moiety of celecoxib .
  • Electron-Donating Groups : Biphenyl substituents at C-2 (e.g., compound 2h) showed strong AChE inhibition (IC₅₀ = 79 µM), while electron-donating groups like methyl reduced activity (IC₅₀ = 657 µM) .

Substituent Effects at the C-6 Position

The methyl group at C-6 in the target compound impacts steric and electronic properties:

Compound C-6 Substituent Key Observation Reference
6-Chloro derivative Chloro Used in cross-coupling reactions
6-Nitro derivative Nitro Precursor for radiofluorination
Target Compound Methyl Potential improved solubility
  • Methyl vs. Chloro/Nitro : Methyl groups enhance lipophilicity and metabolic stability compared to chloro or nitro groups, which are often used as synthetic intermediates .

Core Structural Modifications

Replacing the imidazo[1,2-a]pyridine core with imidazo[2,1-b]thiazole (e.g., 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole) reduced COX-2 inhibitory potency (IC₅₀ = 0.08 µM vs. 0.07 µM for the pyridine core), suggesting the original scaffold is more favorable for target engagement .

COX-2 Inhibition

  • The morpholine-substituted imidazo[1,2-a]pyridine (IC₅₀ = 0.07 µM) remains the gold standard for COX-2 inhibition . The target compound’s trifluoromethoxy group may offer comparable potency but requires empirical validation.
  • Selectivity: Methylsulfonyl groups improve COX-2 selectivity (SI > 200), whereas unsubstituted phenyl groups show non-selective inhibition .

Cholinesterase Inhibition

Anti-Inflammatory Activity

  • Analogs with 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine cores exhibited anti-inflammatory activity comparable to aspirin, suggesting the target compound’s trifluoromethoxy group may further enhance this effect .

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core

The condensation involves reacting 6-methyl-2-aminopyridine with a 4-(trifluoromethoxy)-α-haloacetophenone. The α-haloacetophenone is typically prepared by halogenation of 4-(trifluoromethoxy)acetophenone under controlled conditions, often using reagents like N-bromosuccinimide (NBS) or other halogen sources.

The reaction proceeds via nucleophilic attack of the amino group on the α-halo ketone, followed by cyclization and dehydration to form the imidazo[1,2-a]pyridine ring.

Functionalization at the 3-Position

For derivatives with substitution at the 3-position (such as acetonitrile or acetic acid groups), the following steps are common:

  • Amino methylation: Introduction of a dimethylaminomethyl group at the 3-position via reaction with formaldehyde and dimethylamine in acidic medium.
  • Quaternization: Alkylation of the dimethylamino group with methyl iodide or other alkyl halides to form a quaternary ammonium salt.
  • Cyanation: Treatment of the quaternary ammonium salt with sodium cyanide to yield the 3-acetonitrile derivative.
  • Hydrolysis: Acid or base hydrolysis of the nitrile to the corresponding carboxylic acid.

This sequence is well-documented for related compounds and intermediates in Zolpidem synthesis.

Specific Process Example for Related Compounds (Zolpidem Analogues)

The following process, adapted from patent literature, illustrates the preparation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine derivatives, which can be modified for the trifluoromethoxy phenyl substituent:

Step Reagents/Conditions Outcome
1 6-methyl-2-aminopyridine + 4-(trifluoromethoxy)-α-haloacetophenone, reflux Formation of this compound
2 Formaldehyde + dimethylamine + acetic acid, 25°C, 4 h 3-(N,N-dimethylaminomethyl) derivative
3 Methyl iodide, room temperature Quaternary ammonium salt formation
4 Sodium cyanide, aqueous medium 3-acetonitrile derivative
5 Acid hydrolysis (HCl or H2SO4), 90–105°C 3-acetic acid derivative

This process yields the key intermediate for further functionalization or direct use in pharmaceutical synthesis.

Improved Hydrolysis and Conversion Methods

Recent improvements focus on the hydrolysis step of the 3-acetonitrile intermediate to the acetic acid derivative:

  • Hydrolysis is performed in aqueous solvent with mineral acids such as sulfuric acid or hydrochloric acid, or their mixtures.
  • Reaction temperature is optimized between 80–120°C, preferably 90–105°C.
  • After hydrolysis, pH adjustment to 3.0–5.0 allows isolation of the acid intermediate by filtration.
  • Subsequent halogenation (using phosphorus oxychloride) and condensation with dimethylamine in situ leads to the final amide derivative (e.g., Zolpidem or analogues).

Alternative Synthetic Approaches and Research Findings

Recent academic research explores innovative synthetic methodologies for imidazo[1,2-a]pyridines and related scaffolds, including:

  • Intermolecular Ritter-type reactions involving carbocation intermediates attacked by nitrile nucleophiles, leading to nitrilium ions that cyclize intramolecularly to form the imidazo ring.
  • These methodologies offer potential for higher yields and tolerance to diverse substituents, including halogens and hydroxyl groups, which could be adapted for trifluoromethoxy-substituted derivatives.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Condensation 6-methyl-2-aminopyridine + 4-(trifluoromethoxy)-α-haloacetophenone, reflux This compound Core ring formation
2 Aminomethylation Formaldehyde + dimethylamine, acidic medium, 25°C 3-(N,N-dimethylaminomethyl) derivative Introduces reactive side chain
3 Quaternization Methyl iodide, room temp Quaternary ammonium salt Prepares for cyanation
4 Cyanation Sodium cyanide, aqueous 3-Acetonitrile derivative Key intermediate
5 Hydrolysis Mineral acid (H2SO4/HCl), 90–105°C 3-Acetic acid derivative Improved conditions for yield
6 Halogenation & Amine condensation POCl3, dimethylamine, 40–45°C Amide derivative (e.g., Zolpidem analogue) Final functionalization

Q & A

What are the common synthetic methodologies for synthesizing 6-methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine?

Answer:
The compound is typically synthesized via copper-catalyzed three-component coupling (TCC) reactions involving 2-aminopyridines, arylaldehydes, and alkynes. This method allows modular assembly of the imidazo[1,2-a]pyridine core with high efficiency . Alternatively, catalyst- and solvent-free protocols under thermal conditions can be employed, which reduce purification complexity and environmental impact. For example, condensation of α-bromoketones with 2-aminopyridine derivatives in a one-pot setup has been reported . Key parameters include temperature control (80–120°C) and solvent selection (e.g., DMF or toluene), with yields ranging from 60–85% depending on substituent compatibility.

What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:
High-Performance Liquid Chromatography (HPLC) is essential for purity assessment, particularly when optimizing reaction conditions for scale-up. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regioselectivity of substitutions, such as the trifluoromethoxy group at the 4-position of the phenyl ring. Mass spectrometry (MS) and X-ray crystallography resolve structural ambiguities, especially for stereoisomers or polymorphic forms . For advanced applications like radiolabeling (e.g., ¹²³I derivatives), radio-TLC and gamma counting validate labeling efficiency .

What biological activities are associated with the imidazo[1,2-a]pyridine scaffold?

Answer:
The core scaffold exhibits broad pharmacological activity , including anxiolytic (e.g., alpidem), sedative (e.g., zolpidem), and anti-inflammatory properties. Specific derivatives demonstrate COX-2 inhibition (IC₅₀ = 0.07 μM) when substituted with morpholine or phenylamino groups at the 3-position . Additional activities include anticancer (via STAT3/NF-κB pathway modulation) and acetylcholinesterase (AChE) inhibition , making it a versatile template for drug discovery .

How do structural modifications at the 3-position influence COX-2 selectivity?

Answer:
Substituents at the 3-position critically modulate COX-2 affinity. For instance:

  • Mannich bases (e.g., morpholine) enhance selectivity (SI = 217.1) by occupying the COX-2 hydrophobic pocket.
  • Phenylamino groups introduce π-π interactions with Tyr385, improving potency .
    Methodologically, molecular docking (using AutoDock Vina) and isothermal titration calorimetry (ITC) validate binding modes, while mutagenesis studies pinpoint key residues (e.g., Val523) for rational design .

What strategies are effective for radiolabeling this compound for imaging applications?

Answer:
Stille coupling with bis(tributyltin) enables incorporation of radioisotopes like ¹²³I or ¹⁸F. For example:

  • ¹²³I labeling : React 6-tributylstannyl precursors with [¹²³I]NaI in the presence of H₂O₂/HCl, achieving radiochemical purity >95% .
  • ¹⁸F labeling : Use nitro precursors (e.g., 6-nitro derivatives) with [¹⁸F]KF/K222 in DMSO at 100°C .
    Quality control involves radio-HPLC and autoradiography to confirm target specificity (e.g., amyloid plaques in Alzheimer’s models) .

How can conflicting data in biological assays be resolved?

Answer:
Discrepancies in IC₅₀ values or selectivity indices often arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

  • Standardize protocols using recombinant human COX-1/COX-2 and control inhibitors (e.g., celecoxib).
  • Employ orthogonal assays (e.g., whole-blood COX inhibition) to validate cellular activity .
  • Use chemoinformatics tools (e.g., PCA of molecular descriptors) to identify outliers due to substituent electronic effects .

What mechanistic pathways underlie its anti-inflammatory effects?

Answer:
Derivatives like 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine inhibit STAT3 phosphorylation and NF-κB nuclear translocation in cancer cells. Methodologically:

  • Western blotting and electrophoretic mobility shift assays (EMSA) confirm pathway suppression.
  • siRNA knockdown of STAT3/NF-κB components rescues cytotoxicity, confirming target engagement .

How can reaction conditions be optimized for large-scale synthesis?

Answer:
Design of Experiments (DoE) methodologies, such as Box-Behnken designs , optimize parameters like temperature, catalyst loading (e.g., CuI 5–10 mol%), and solvent polarity. For example:

  • Microwave-assisted synthesis reduces reaction time from 24 h to 2 h with comparable yields (75–80%) .
  • Continuous flow reactors improve scalability and reproducibility for multi-gram batches .

What functionalization strategies enable diversification of the imidazo[1,2-a]pyridine core?

Answer:

  • Electrophilic aromatic substitution : Introduce halogens (Br, I) at the 6-position using NBS or I₂/HIO₃ .
  • Suzuki-Miyaura cross-coupling : Attach aryl/heteroaryl groups via Pd-catalyzed coupling with boronic acids .
  • Mannich reactions : Install aminoalkyl groups at the 3-position using formaldehyde and secondary amines .

How do adsorption studies inform applications beyond medicinal chemistry?

Answer:
While primarily a pharmacological scaffold, structural analogs (e.g., 3-bromo-6-chloro derivatives) exhibit corrosion inhibition on carbon steel via Langmuir adsorption (ΔG°ads = −34 kJ/mol). Methods include:

  • Electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency (up to 92% at 10 mM).
  • AFM/SEM to visualize surface morphology changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.